Tiglylcarnitine Hydrochloride
Description
Properties
Molecular Formula |
C₁₂H₂₂ClNO₄ |
|---|---|
Molecular Weight |
279.76 |
Synonyms |
(2R)-3-Carboxy-N,N,N-trimethyl-2-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-1-propanaminium Inner Salt Hydrochloride; _x000B_[R-(E)]-3-Carboxy-N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-butenyl)oxy]-1-propanaminium Inner Salt Hydrochloride; (2R)-[R-(E)]-3-Carboxy-N, |
Origin of Product |
United States |
Scientific Research Applications
Diagnostic Applications
Tiglylcarnitine Hydrochloride is primarily utilized in the diagnosis of various metabolic disorders. Its presence in biological fluids can indicate specific inborn errors of metabolism.
Newborn Screening
One of the key applications of this compound is in newborn screening programs. Elevated levels of Tiglylcarnitine have been associated with conditions such as:
- Mitochondrial Disorders : The detection of Tiglylcarnitine in dried blood spots can lead to the diagnosis of mitochondrial disorders such as ECHS1 deficiency, which is critical for early intervention and management .
- Beta-Ketothiolase Deficiency : The compound's presence has been linked to beta-ketothiolase deficiency, where its elevated levels serve as biomarkers for diagnosis .
Metabolomics Studies
Recent studies have employed targeted metabolomics to analyze acylcarnitines, including Tiglylcarnitine, in patients with Type 2 Diabetes (T2D). These studies suggest that specific acylcarnitines may serve as potential risk markers for diabetes and other metabolic conditions .
Therapeutic Applications
Beyond diagnostics, this compound shows promise in therapeutic contexts, particularly concerning metabolic disorders.
Treatment of Metabolic Disorders
Research indicates that manipulating levels of acylcarnitines, including Tiglylcarnitine, could be beneficial in managing metabolic disorders. For instance:
- Dietary Interventions : In cases where Tiglylcarnitine levels are elevated due to metabolic blockages, dietary modifications and supplementation may help regulate these levels .
- Antioxidant Therapies : Some studies suggest that antioxidants may alleviate symptoms associated with elevated Tiglylcarnitine levels by reducing oxidative stress .
Case Studies
Several case studies highlight the clinical significance of this compound:
Case Study on ECHS1 Deficiency
A notable case involved a newborn diagnosed through incidental findings in a screening program, where elevated levels of Tiglylcarnitine prompted further investigation into ECHS1 deficiency. This case underscores the importance of early detection and genetic counseling for affected families .
Beta-Ketothiolase Deficiency Diagnosis
Another case illustrated how elevated Tiglylcarnitine levels contributed to diagnosing beta-ketothiolase deficiency through comprehensive metabolic profiling using gas chromatography-mass spectrometry (GC-MS) techniques .
Data Tables
The following table summarizes key findings related to the applications of this compound:
| Application Area | Description | Key Findings |
|---|---|---|
| Newborn Screening | Used as a biomarker for metabolic disorders | Elevated levels indicate potential mitochondrial dysfunctions |
| Metabolomics | Analyzed in relation to diabetes | Associated with increased risk markers for Type 2 Diabetes |
| Therapeutic Interventions | Dietary modifications and antioxidant therapies | Potential benefits in managing symptoms related to metabolism |
Comparison with Similar Compounds
Comparison with Similar Compounds
Acylcarnitines vary in chain length, saturation, and metabolic origin. Below is a comparative analysis of tiglylcarnitine hydrochloride and structurally/functionally related compounds:
Structural and Functional Comparisons
Metabolic Roles
- Tiglylcarnitine (C5:1): Primarily reflects isoleucine catabolism and mitochondrial dysfunction. Its accumulation indicates impaired tiglyl-CoA dehydrogenase activity or renal dysregulation .
- Acetylcarnitine (C2): Central to acetyl-CoA transport, linking glycolysis and ketogenesis. Low levels correlate with energy metabolism defects .
- Propionylcarnitine (C3): Derived from propionate metabolism, critical in odd-chain fatty acid and amino acid catabolism. Elevated in propionic acidemia .
- Isovalerylcarnitine (C5): A marker of leucine catabolism defects, specifically isovaleric acidemia, characterized by toxic isovaleric acid accumulation .
Clinical Significance
- Tiglylcarnitine is a dual biomarker :
- Butyrylcarnitine (C4) and propionylcarnitine (C3) are more specific to fatty acid oxidation disorders , while glutarylcarnitine (C5DC) is tied to lysine metabolism errors .
Research Findings and Data Highlights
Biomarker Utility in Disease
- In prenatal rat models, tiglylcarnitine alterations were linked to lipid disruption and neurodevelopmental side effects of antipsychotics .
Developmental Dynamics
- Neonatal studies show most acylcarnitines (e.g., C2, C3) increase post-birth, but tiglylcarnitine levels remain stable, suggesting unique regulatory mechanisms .
Q & A
Q. What analytical methods are recommended for quantifying Tiglylcarnitine Hydrochloride in biological samples?
Liquid chromatography coupled with mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with UV detection are widely used. For HPLC, a validated protocol includes:
Q. How should researchers address potential degradation of this compound during sample storage?
- Storage conditions : Store at -80°C in aliquots to avoid freeze-thaw cycles, as degradation increases with age .
- Stabilizers : Add antioxidants (e.g., ascorbic acid) or chelating agents to prevent oxidation.
- Validation : Perform stability tests under varying temperatures and durations to establish shelf-life .
Q. What metabolic pathways or clinical conditions are associated with elevated Tiglylcarnitine levels?
Tiglylcarnitine (C5:1) is a biomarker for mitochondrial β-oxidation disorders, particularly:
- 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency .
- Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency (indirectly via metabolite cross-reactivity) .
Interpretation requires correlation with other acylcarnitine species (e.g., C3, C4) to rule out false positives .
Advanced Research Questions
Q. How can researchers validate the specificity of this compound assays in complex matrices?
- Cross-reactivity testing : Analyze structurally similar acylcarnitines (e.g., isovalerylcarnitine, C5) to confirm no signal overlap .
- Spike-and-recovery experiments : Add known concentrations to biological samples (e.g., plasma) and measure recovery rates (target: 95–105%) .
- Parallel analysis with orthogonal methods : Compare HPLC results with LC-MS/MS to verify accuracy .
Q. What experimental design considerations are critical for preclinical studies involving this compound?
- Animal models : Select models with genetic modifications mimicking mitochondrial disorders (e.g., ACADM knockout mice) .
- Dosage calibration : Use pharmacokinetic studies to determine optimal doses, avoiding saturation of carnitine shuttle systems .
- Ethical compliance : Adhere to NIH guidelines for humane endpoints and sample size justification to ensure reproducibility .
Q. How should researchers resolve contradictory data between spectrophotometric and chromatographic assays for this compound?
- Source investigation : Assess interference from co-eluting metabolites (e.g., malonylcarnitine) in spectrophotometry .
- Method optimization : For spectrophotometry, validate wavelength specificity using purified standards .
- Statistical reconciliation : Apply Bland-Altman analysis to evaluate systematic bias between methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
